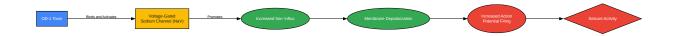


Application Notes and Protocols for OD-1 Induced Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction


OD-1, a peptide toxin isolated from the venom of the Iranian yellow scorpion (Odonthobuthus doriae), has emerged as a potent tool for the induction of seizures in preclinical research.[1][2] As a specific activator of voltage-gated sodium channels (NaV), OD-1 offers a distinct mechanism for inducing neuronal hyperexcitability compared to traditional chemoconvulsants. [1][2] These application notes provide detailed protocols for utilizing OD-1 to create robust seizure models, along with quantitative data and visualizations to support experimental design and interpretation. The OD-1-mediated modifications of the voltage-gated sodium current (INa) result in altered neuronal electrical activity in vivo, presenting a novel model for studying seizure pathophysiology and evaluating the efficacy of anti-epileptic drug candidates.[1][2]

Mechanism of Action

OD-1 functions as an activator of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] Specifically, OD-1 binds to these channels and shifts the steady-state inactivation curve to a less negative potential, leading to an increased influx of sodium ions upon membrane depolarization.[1] This enhanced sodium current increases neuronal excitability, raises the frequency of spontaneous action potentials, and can ultimately trigger seizure activity.[1][2][3] The pro-convulsant effects of OD-1 can be attenuated by sodium channel-blocking anti-epileptic drugs, such as carbamazepine.[1][2]

Signaling Pathway of OD-1 Induced Neuronal Hyperexcitability

Click to download full resolution via product page

Caption: OD-1 binds to and activates voltage-gated sodium channels, leading to seizure activity.

Applications

The OD-1 induced seizure model is particularly useful for:

- Studying the role of sodium channel dysfunction in epilepsy: By directly targeting NaV channels, this model allows for the specific investigation of how their over-activation contributes to seizure generation and propagation.
- Screening and validation of anti-epileptic drugs (AEDs): The model provides a platform to
 test the efficacy of novel AEDs that target sodium channels or other components of neuronal
 excitability. The known sensitivity of the model to carbamazepine makes it a good positive
 control.[1][2]
- Investigating mechanisms of seizure-induced neuronal injury: The acute and robust seizure
 phenotype induced by OD-1 can be used to study the downstream cellular and molecular
 consequences of intense neuronal firing.

Data Presentation In Vitro Electrophysiological Effects of OD-1

The following table summarizes the quantitative effects of OD-1 on voltage-gated sodium currents (INa) in mHippoE-14 hippocampal neurons.

Parameter	Value	Reference
EC50 for INa Activation	0.71 μΜ	[1]
Hill Coefficient	1.3	[1]

In Vivo Seizure Induction with OD-1

Intrahippocampal injection of OD-1 in mice leads to a significantly higher frequency of spontaneous seizures and epileptiform discharges compared to conventional models.

Seizure Model	Key Findings	Reference
OD-1 (Intrahippocampal)	Significantly higher frequency of spontaneous seizures and epileptiform discharges.	[1][2]
Lithium-Pilocarpine (Intraperitoneal)	Lower frequency of spontaneous seizures compared to OD-1.	[1]
Kainic Acid (Intraperitoneal)	Lower frequency of spontaneous seizures compared to OD-1.	[1]

Experimental Protocols Protocol 1: In Vitro Patch-Clamp Electrophysiology

This protocol details the methodology for assessing the effect of OD-1 on voltage-gated sodium currents in a neuronal cell line.

Cell Line: mHippoE-14 hippocampal neurons

Solutions:

• External Solution (Ca2+-free Tyrode's solution): 150 mM NaCl, 4 mM KCl, 2 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH adjusted to 7.4 with NaOH.

Internal Pipette Solution: 130 mM Cs-Aspartate, 20 mM CsCl, 1 mM MgCl2, 3 mM MgATP,
 0.1 mM Na2GTP, 0.1 mM EGTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.

Procedure:

- Culture mHippoE-14 cells on sterile glass coverslips.
- Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with the external solution.
- Establish whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 $M\Omega$ resistance) filled with the internal solution.
- Record baseline INa by applying depolarizing voltage steps.
- Apply OD-1 at various concentrations (e.g., 0.1 μ M to 10 μ M) to the external solution and record the changes in INa amplitude and kinetics.
- To test for inhibition, co-apply OD-1 with a sodium channel blocker like tetrodotoxin (TTX) or an anti-epileptic drug like carbamazepine.

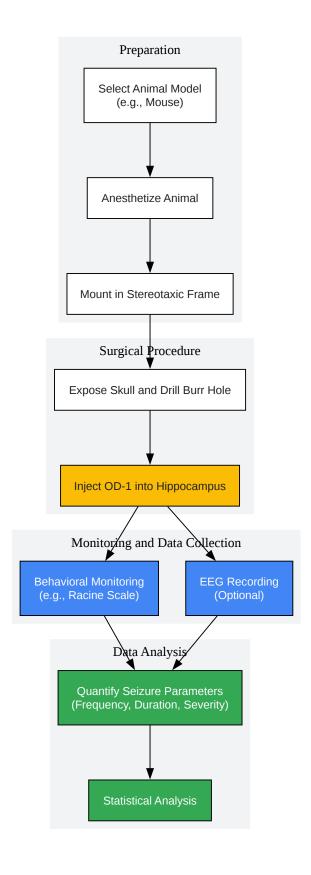
Protocol 2: In Vivo Seizure Induction via Stereotaxic Intrahippocampal Injection

This protocol describes the procedure for inducing seizures in mice using a stereotaxic injection of OD-1 into the hippocampus.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)

Materials:

- OD-1 peptide toxin
- Sterile saline
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)


- Microinjection pump and syringe
- EEG recording system (optional, but highly recommended)

Procedure:

- Anesthetize the animal and mount it in the stereotaxic frame.
- Expose the skull and identify the coordinates for the hippocampus (e.g., for mice: AP -2.0 mm, ML ±1.5 mm, DV -1.8 mm from bregma).
- Drill a small burr hole at the target coordinates.
- Lower a microinjection needle to the target depth.
- Inject a solution of OD-1 (e.g., 1 μM in sterile saline, total volume of 1-2 μL) at a slow, controlled rate (e.g., 0.2 μL/min).
- After injection, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
- Slowly retract the needle and suture the incision.
- Monitor the animal for seizure activity, both behaviorally (e.g., using the Racine scale) and electrophysiologically (if using EEG).
- For drug testing studies, administer the test compound (e.g., carbamazepine) prior to or after the OD-1 injection and compare seizure parameters to a vehicle-treated control group.

Experimental Workflow for In Vivo Seizure Modeling with OD-1

Click to download full resolution via product page

Caption: Workflow for inducing and analyzing seizures using intrahippocampal OD-1 injection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Specific Effects of OD-1, a Peptide Activator, on Voltage-Gated Sodium Current and Seizure Susceptibility. | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for OD-1 Induced Seizure Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151271#application-of-od1-in-creating-seizure-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com